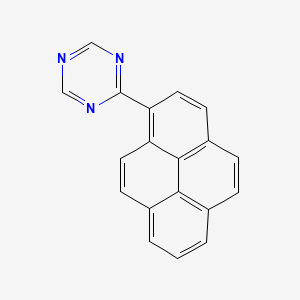
2-(Pyren-1-YL)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyren-1-YL)-1,3,5-triazine is a compound that combines the structural features of pyrene and triazine. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while triazine is a heterocyclic compound with a variety of applications in materials science and pharmaceuticals. The combination of these two moieties results in a compound with unique electronic and photophysical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyren-1-YL)-1,3,5-triazine typically involves the reaction of pyrene derivatives with triazine precursors. One common method is the Friedel-Crafts acylation of pyrene with triazine derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyren-1-YL)-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorinating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrene-1,3,5-triazine-2,7-dione.
Reduction: Formation of pyrene-1,3,5-triazine-2-amine.
Substitution: Formation of various substituted pyrene-triazine derivatives depending on the substituents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Pyren-1-YL)-1,3,5-triazine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The pyrene moiety can interact with aromatic residues in proteins or nucleic acids, while the triazine ring can form hydrogen bonds with various functional groups. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyren-1-YL)pyridine: Similar in structure but with a pyridine ring instead of triazine.
1-(Pyren-1-YL)but-2-yn-1-one: Contains a pyrene moiety but with a different functional group.
2-(Pyren-1-YL)benzonitrile: Another pyrene derivative with a benzonitrile group.
Uniqueness
2-(Pyren-1-YL)-1,3,5-triazine is unique due to its combination of pyrene and triazine, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability, such as in the development of sensors and advanced materials .
Properties
CAS No. |
869305-40-8 |
|---|---|
Molecular Formula |
C19H11N3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-pyren-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C19H11N3/c1-2-12-4-5-14-7-9-16(19-21-10-20-11-22-19)15-8-6-13(3-1)17(12)18(14)15/h1-11H |
InChI Key |
YEDLAWBSVOPHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC=NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


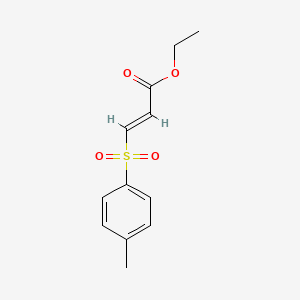
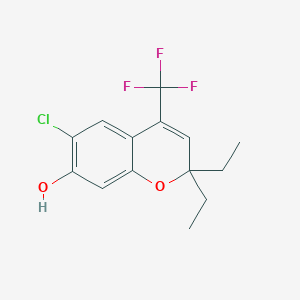
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
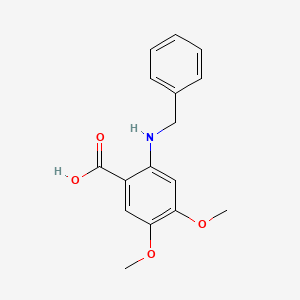
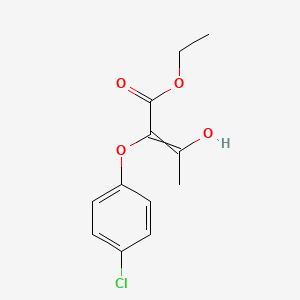
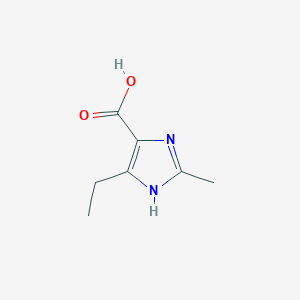

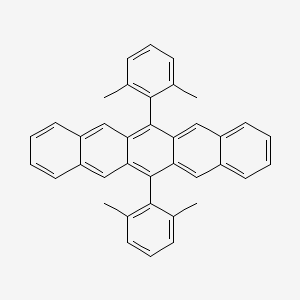
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
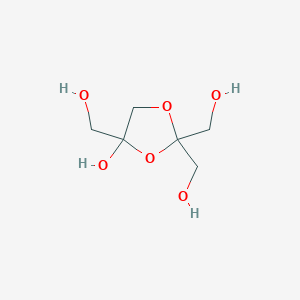

![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
